Clortermine hydrochloride

Description

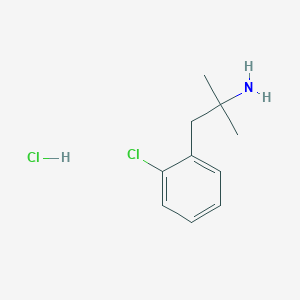

Structure

3D Structure of Parent

Properties

IUPAC Name |

1-(2-chlorophenyl)-2-methylpropan-2-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14ClN.ClH/c1-10(2,12)7-8-5-3-4-6-9(8)11;/h3-6H,7,12H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNJJECIHYZJXRL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CC1=CC=CC=C1Cl)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15Cl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90146128 | |

| Record name | Clortermine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90146128 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10389-72-7 | |

| Record name | Clortermine hydrochloride [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010389727 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Clortermine hydrochloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=104068 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Clortermine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90146128 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CLORTERMINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/33L9ZA65K4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Clortermine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

Clortermine hydrochloride, a sympathomimetic amine and a chlorinated analog of phentermine, has been utilized as a short-term anorectic agent. This technical guide delineates the current understanding of the molecular mechanisms underpinning the pharmacological effects of this compound. The primary mechanism of action involves the modulation of monoamine neurotransmitter systems, predominantly through the release of serotonin and norepinephrine. This guide provides a comprehensive overview of its pharmacodynamics, supported by available quantitative data, detailed experimental protocols for relevant assays, and visualizations of the key signaling pathways. Due to the limited availability of data specific to clortermine, information from its closely related positional isomer, chlorphentermine, is included for comparative purposes, with all instances clearly noted.

Introduction

Clortermine is a sympathomimetic amine belonging to the amphetamine class of compounds.[1] It is the 2-chloro analogue of the more widely known appetite suppressant, phentermine, and a positional isomer of chlorphentermine.[1] Developed in the 1960s, it has been used as an anorectic for the management of obesity.[1] Its pharmacological activity is primarily attributed to its effects on central nervous system pathways that regulate appetite and satiety.[2]

Pharmacodynamics and Core Mechanism of Action

This compound's primary mechanism of action is the enhancement of monoaminergic neurotransmission in the brain.[2] This is achieved through two main processes:

-

Induction of Neurotransmitter Release: Clortermine acts as a monoamine releasing agent, triggering the efflux of serotonin (5-HT) and norepinephrine (NE) from presynaptic nerve terminals.[1][2]

-

Inhibition of Neurotransmitter Reuptake: The compound also inhibits the reuptake of norepinephrine, further increasing its synaptic concentration.[2]

Unlike other amphetamine derivatives, clortermine appears to have a less pronounced effect on dopamine (DA) systems, which may contribute to its lower potential for abuse.[1] The prominent serotonergic and noradrenergic activity underlies its appetite-suppressant effects.

Quantitative Pharmacological Data

Quantitative data on the specific interaction of this compound with monoamine transporters is limited in publicly available literature. However, data for its closely related isomer, chlorphentermine, provides valuable insight into the expected pharmacological profile. The following table summarizes the in vitro activity of chlorphentermine on monoamine release and reuptake.

| Target | Assay Type | Value (nM) | Compound |

| Serotonin Transporter (SERT) | Monoamine Release | EC₅₀: 30.9 | Chlorphentermine |

| Norepinephrine Transporter (NET) | Monoamine Release | EC₅₀: >10,000 | Chlorphentermine |

| Dopamine Transporter (DAT) | Monoamine Release | EC₅₀: 2,650 | Chlorphentermine |

| Norepinephrine Transporter (NET) | Reuptake Inhibition | IC₅₀: 451 | Chlorphentermine |

EC₅₀: Half-maximal effective concentration for monoamine release. IC₅₀: Half-maximal inhibitory concentration for reuptake. Note: The data presented is for chlorphentermine, a positional isomer of clortermine. This data is provided as a reference due to the lack of specific quantitative information for this compound.

Experimental Protocols

The following are generalized protocols for key in vitro assays used to characterize the mechanism of action of compounds like this compound. These are representative methodologies and would require optimization for specific experimental conditions.

Monoamine Release Assay using Rat Brain Synaptosomes

This assay measures the ability of a test compound to induce the release of radiolabeled monoamines from isolated nerve terminals (synaptosomes).

Methodology:

-

Synaptosome Preparation:

-

Euthanize adult male Sprague-Dawley rats and rapidly dissect the brain region of interest (e.g., striatum for dopamine, hippocampus for serotonin).

-

Homogenize the tissue in ice-cold 0.32 M sucrose solution.

-

Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cell debris.

-

Centrifuge the resulting supernatant at 20,000 x g for 20 minutes at 4°C to pellet the crude synaptosomal fraction.

-

Resuspend the pellet in a physiological buffer (e.g., Krebs-Ringer buffer).

-

-

Radiolabeling:

-

Incubate the synaptosomal suspension with a low concentration of a radiolabeled monoamine (e.g., [³H]5-HT, [³H]NE, or [³H]DA) for 30 minutes at 37°C to allow for uptake into the nerve terminals.

-

-

Release Assay:

-

Wash the radiolabeled synaptosomes with fresh buffer to remove excess unincorporated radiolabel.

-

Aliquot the synaptosomes into tubes or a 96-well plate.

-

Add varying concentrations of this compound or control compounds.

-

Incubate for a defined period (e.g., 30 minutes) at 37°C.

-

Terminate the release by rapid filtration or centrifugation to separate the synaptosomes from the supernatant.

-

Measure the amount of radioactivity in the supernatant (released neurotransmitter) and in the synaptosome pellet (retained neurotransmitter) using liquid scintillation counting.

-

-

Data Analysis:

-

Calculate the percentage of total radioactivity released for each concentration of the test compound.

-

Plot the percentage release against the log concentration of the compound and fit the data to a sigmoidal dose-response curve to determine the EC₅₀ value.

-

Monoamine Uptake Inhibition Assay in HEK293 Cells

This assay determines the ability of a test compound to inhibit the reuptake of monoamines by cells expressing the specific human monoamine transporter.

Methodology:

-

Cell Culture:

-

Culture Human Embryonic Kidney (HEK293) cells stably transfected with the human serotonin transporter (hSERT), norepinephrine transporter (hNET), or dopamine transporter (hDAT) in appropriate growth medium.

-

Plate the cells in 96-well plates and grow to confluence.

-

-

Uptake Inhibition Assay:

-

Wash the cells with a pre-warmed physiological buffer (e.g., Krebs-Henseleit buffer).

-

Pre-incubate the cells with varying concentrations of this compound or control compounds for a short period (e.g., 10-20 minutes) at 37°C.

-

Initiate the uptake by adding a fixed concentration of a radiolabeled monoamine (e.g., [³H]5-HT, [³H]NE, or [³H]DA).

-

Allow the uptake to proceed for a short, defined time (e.g., 5-10 minutes) at 37°C.

-

Terminate the uptake by rapidly washing the cells with ice-cold buffer.

-

Lyse the cells and measure the intracellular radioactivity using a liquid scintillation counter.

-

-

Data Analysis:

-

Determine the percentage inhibition of uptake for each concentration of the test compound relative to a vehicle control.

-

Plot the percentage inhibition against the log concentration of the compound and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

-

Visualizing the Mechanism of Action

The following diagrams illustrate the key molecular interactions and pathways involved in the mechanism of action of this compound.

Caption: Molecular mechanism of this compound at the synapse.

Caption: Generalized workflow for in vitro monoamine release and uptake assays.

Clinical Studies and Safety Profile

A thorough search of the medical and scientific literature did not yield any results from formal, large-scale clinical trials specifically evaluating the safety and efficacy of this compound. Its use has been based on its pharmacological similarity to other anorectic agents. The prominent serotonergic activity of related compounds has been associated with risks of pulmonary hypertension and cardiac fibrosis, which has led to the withdrawal of several drugs in this class from the market.

Conclusion

This compound exerts its appetite-suppressant effects primarily by acting as a serotonin and norepinephrine releasing agent and a norepinephrine reuptake inhibitor. This leads to increased concentrations of these monoamines in the synaptic cleft, thereby modulating downstream signaling pathways involved in satiety and appetite control. While quantitative data and detailed experimental protocols for this compound are scarce, established in vitro methods using synaptosomes and transfected cell lines provide a framework for its pharmacological characterization. The absence of comprehensive clinical trial data underscores the need for further research to fully establish the clinical safety and efficacy profile of this compound. Researchers and drug development professionals should consider the potential for off-target effects, particularly those related to the serotonergic system, in any future investigations.

References

The Pharmacokinetics of Clortermine Hydrochloride in Rodent Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Clortermine hydrochloride, a sympathomimetic amine and analog of phentermine, has been utilized for its appetite-suppressant effects. Understanding its pharmacokinetic profile—absorption, distribution, metabolism, and excretion (ADME)—in preclinical rodent models is crucial for predicting its efficacy and safety in humans. This document aims to provide a detailed technical resource for researchers by summarizing the available knowledge and providing standardized protocols for future investigations.

Pharmacokinetic Profile

While specific quantitative pharmacokinetic parameters for this compound in rodents are not available in the published literature, qualitative descriptions from early studies provide some insights into its behavior in vivo.

2.1. Absorption Following administration, clortermine is absorbed, although the rate and extent are not quantitatively documented.

2.2. Distribution Studies in rats have shown that clortermine distributes into various tissues. A notable characteristic is its tendency to accumulate in certain tissues with chronic administration. One study utilizing radiolabelled clortermine in rats demonstrated a rapid initial decline in blood radioactivity within the first 30 minutes, suggesting a distribution phase.[1] After eight weeks of treatment, the highest tissue-to-blood ratio was observed in the lungs, with significant accumulation also seen in the adrenals.[1]

2.3. Metabolism The metabolism of clortermine in rodents has not been fully elucidated. However, it is known that the primary routes of metabolism for the structurally similar compound phentermine in rats are p-hydroxylation and N-oxidation.[2][3] It is plausible that clortermine undergoes similar metabolic transformations.

2.4. Excretion In rats, the urinary excretion of clortermine-equivalents is reported to be half that of phentermine-equivalents, suggesting different elimination kinetics between these two analogous compounds.[1]

Quantitative Pharmacokinetic Data

As of the latest literature review, specific quantitative pharmacokinetic data for this compound in rodent models (e.g., Cmax, Tmax, AUC, half-life, and bioavailability) have not been published. The following tables are provided as a template to illustrate how such data should be presented once it becomes available through future research.

Table 1: Single-Dose Oral Pharmacokinetic Parameters of this compound in Rats

| Parameter | Unit | Value (Mean ± SD) |

| Cmax | ng/mL | Data not available |

| Tmax | h | Data not available |

| AUC(0-t) | ng·h/mL | Data not available |

| AUC(0-inf) | ng·h/mL | Data not available |

| t1/2 | h | Data not available |

| CL/F | L/h/kg | Data not available |

| Vd/F | L/kg | Data not available |

| Bioavailability (F) | % | Data not available |

| Data presented are placeholders and do not represent actual experimental results. |

Table 2: Single-Dose Intravenous Pharmacokinetic Parameters of this compound in Rats

| Parameter | Unit | Value (Mean ± SD) |

| Cmax | ng/mL | Data not available |

| AUC(0-t) | ng·h/mL | Data not available |

| AUC(0-inf) | ng·h/mL | Data not available |

| t1/2 | h | Data not available |

| CL | L/h/kg | Data not available |

| Vd | L/kg | Data not available |

| Data presented are placeholders and do not represent actual experimental results. |

Experimental Protocols

The following are detailed methodologies for conducting pharmacokinetic studies of this compound in rodent models, based on established protocols for similar compounds.

4.1. Animal Models

-

Species: Rat (e.g., Sprague-Dawley, Wistar) or Mouse (e.g., C57BL/6, BALB/c).

-

Sex: Male and/or female, as required by the study design.

-

Age/Weight: Typically young adult animals (e.g., 8-12 weeks old) with weights within a specified range (e.g., 200-250 g for rats).

-

Housing: Animals should be housed in a controlled environment with a standard light-dark cycle, temperature, and humidity, and provided with ad libitum access to food and water, unless fasting is required for the experiment.

4.2. Dosing

-

Formulation: this compound should be dissolved in a suitable vehicle (e.g., sterile saline, polyethylene glycol). The formulation should be sterile for intravenous administration.

-

Routes of Administration:

-

Oral (PO): Administered via oral gavage using a suitable gavage needle.

-

Intravenous (IV): Administered as a bolus injection or infusion via a cannulated vein (e.g., tail vein, jugular vein).

-

-

Dose Levels: At least three dose levels are typically used to assess dose proportionality.

4.3. Sample Collection

-

Blood Sampling: Blood samples are collected at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose) from a suitable site (e.g., tail vein, retro-orbital sinus, or via a cannula). The volume of blood collected should be minimized to avoid physiological stress to the animals.

-

Sample Processing: Blood samples are collected in tubes containing an appropriate anticoagulant (e.g., EDTA, heparin) and centrifuged to separate plasma. Plasma samples are then stored at -80°C until analysis.

4.4. Bioanalytical Method A validated bioanalytical method, such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), is required for the quantification of clortermine in plasma samples.[4][5][6][7][8] The method should be validated for linearity, accuracy, precision, selectivity, and stability according to regulatory guidelines.

4.5. Pharmacokinetic Analysis Pharmacokinetic parameters are calculated from the plasma concentration-time data using non-compartmental analysis with software such as WinNonlin®.

Experimental Workflow for a Rodent Pharmacokinetic Study

Caption: Workflow for a typical rodent pharmacokinetic study.

Proposed Signaling Pathway for Anorectic Effect

The precise signaling pathway for this compound's anorectic effect has not been definitively elucidated. However, based on its structural similarity to other amphetamine-like appetite suppressants, a plausible mechanism involves the modulation of key neurotransmitter systems in the hypothalamus, the brain's primary center for appetite regulation.

Amphetamine and its analogues are known to increase the synaptic availability of norepinephrine and dopamine, and to a lesser extent, serotonin.[9] These neurotransmitters, in turn, influence the activity of anorexigenic (appetite-suppressing) and orexigenic (appetite-stimulating) neuronal pathways.

A proposed signaling cascade is as follows:

-

Increased Neurotransmitter Release: Clortermine likely enhances the release and inhibits the reuptake of norepinephrine and dopamine in hypothalamic synapses.

-

Activation of Anorexigenic Neurons: The increased levels of these neurotransmitters are thought to activate pro-opiomelanocortin (POMC) neurons.

-

Inhibition of Orexigenic Neurons: Concurrently, clortermine may inhibit the activity of neuropeptide Y (NPY) and agouti-related peptide (AgRP) neurons.

-

Downstream Signaling: The activation of POMC neurons leads to the release of α-melanocyte-stimulating hormone (α-MSH), which acts on melanocortin 4 receptors (MC4R) to promote satiety. The inhibition of NPY/AgRP neurons reduces the drive to eat. Studies on amphetamine have also implicated the involvement of the PI3K-STAT3 signaling pathway in the hypothalamus in regulating appetite suppression.[10]

Proposed Signaling Pathway for Clortermine's Anorectic Effect

Caption: Proposed hypothalamic signaling pathway for clortermine's anorectic effect.

Conclusion

This technical guide consolidates the currently available information on the pharmacokinetics of this compound in rodent models. A significant gap exists in the literature concerning quantitative pharmacokinetic data. The provided experimental protocols and proposed signaling pathways offer a framework for future research in this area. Further studies are imperative to fully characterize the ADME profile of clortermine, which will be essential for a comprehensive understanding of its pharmacological effects and for the development of safer and more effective anorectic agents.

References

- 1. the-pharmacokinetics-of-phentermine-and-chlorphentermine-in-chronically-treated-rats - Ask this paper | Bohrium [bohrium.com]

- 2. go.drugbank.com [go.drugbank.com]

- 3. Phentermine | C10H15N | CID 4771 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. An LC-MS/MS method for the simultaneous determination of chlorogenic acid, forsythiaside A and baicalin in rat plasma and its application to pharmacokinetic study of shuang-huang-lian in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Applicable Pharmacokinetic Study: Development and Validation of Bioanalytical LC-MS/MS Method for Simultaneous Determination of Tipiracil, Trifluridine and Its Two Metabolites 5-Trifluoromethyluracil, 5-Carboxy 2′-Deoxyuridine in Rat Plasma [mdpi.com]

- 6. Bioanalytical method development, validation and quantification of dorsomorphin in rat plasma by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. archives.ijper.org [archives.ijper.org]

- 9. Centrally Acting Drugs for Obesity: Past, Present, and Future - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Involvement of hypothalamic PI3K-STAT3 signalling in regulating appetite suppression mediated by amphetamine - PubMed [pubmed.ncbi.nlm.nih.gov]

Synthesis and characterization of Clortermine hydrochloride

An In-depth Technical Guide to the Synthesis and Characterization of Clortermine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, a synthetic anorectic agent, has been utilized in weight management due to its appetite-suppressing properties.[1] Classified as a non-amphetamine sympathomimetic amine, its pharmacological profile distinguishes it from traditional amphetamines, suggesting a lower potential for abuse.[1] This document provides a comprehensive technical overview of the synthesis, characterization, and proposed mechanism of action of this compound, intended for professionals in pharmaceutical research and development. It includes detailed experimental protocols, data summaries, and visual diagrams of the core chemical and biological pathways.

Physicochemical Properties

This compound is the hydrochloride salt of 1-(2-chlorophenyl)-2-methylpropan-2-amine.[1][2] Its key properties are summarized below.

| Property | Value | Reference |

| IUPAC Name | 1-(2-chlorophenyl)-2-methylpropan-2-amine;hydrochloride | [1][2] |

| Synonyms | Voranil, Clortermine HCl | [2] |

| CAS Number | 10389-72-7 | [1][2] |

| Molecular Formula | C₁₀H₁₅Cl₂N | [1][2] |

| Molecular Weight | 220.14 g/mol | [1][2] |

| Appearance | (Not specified in search results) | |

| Solubility | (Not specified in search results) | |

| Melting Point | (Not specified in search results) |

Synthesis of this compound

The synthesis of this compound is typically achieved through a multi-step process that begins with a suitable phenylpropan-2-amine derivative. The core transformation involves chlorination of the aromatic ring followed by reductive amination to introduce the amine functionality.

Synthetic Pathway

The general synthetic route can be outlined in three main stages:

-

Chlorination: The process starts with the chlorination of a phenylpropan-2-amine derivative to yield 2-chlorophenylacetone as a key intermediate.[1]

-

Reductive Amination: The intermediate, 2-chlorophenylacetone, undergoes reductive amination.[1] This reaction involves methylamine and a reducing agent, such as sodium cyanoborohydride or hydrogen gas with a palladium on carbon (Pd/C) catalyst, to form the Clortermine free base.[1]

-

Salt Formation and Purification: The resulting Clortermine base is then treated with hydrochloric acid (HCl) to form the hydrochloride salt. The final product is purified, typically through recrystallization from an appropriate solvent, to achieve high purity and yield.[1]

Characterization and Analytical Methods

The structural confirmation and purity assessment of synthesized this compound require a suite of analytical techniques.

| Technique | Purpose | Expected Observations |

| High-Performance Liquid Chromatography (HPLC) | Purity assessment and quantification. | A sharp, single peak corresponding to this compound with a specific retention time. |

| Mass Spectrometry (MS) | Molecular weight confirmation. | Detection of the molecular ion peak corresponding to the Clortermine free base (m/z ≈ 183.08) and its isotopic pattern. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural elucidation (¹H and ¹³C). | ¹H NMR: Peaks corresponding to aromatic protons, the methylene protons, and the two methyl groups. ¹³C NMR: Signals for the distinct carbon atoms in the molecule. |

| Infrared (IR) Spectroscopy | Functional group identification. | Characteristic absorption bands for N-H bonds (amine salt), aromatic C-H, aliphatic C-H, and C-Cl bonds. |

| Capillary Gas Chromatography | Identification and analysis. | Has been used for the identification of Clortermine in toxicological analyses.[3] |

| Liquid Chromatography-Tandem Mass Spectrometry (LC/MS/MS) | Quantification in biological samples. | A highly sensitive method for detecting and quantifying the compound in matrices like whole blood.[4] |

Mechanism of Action and Signaling Pathway

This compound functions as an appetite suppressant by modulating neurotransmitter activity in the central nervous system.[1] Unlike typical amphetamines that strongly target dopamine, Clortermine's primary effect is on noradrenergic systems.[1]

The proposed mechanism involves the following steps:

-

Norepinephrine Transporter (NET) Inhibition: this compound exhibits a high binding affinity for the norepinephrine transporter.[1]

-

Increased Synaptic Norepinephrine: By inhibiting the reuptake of norepinephrine from the synaptic cleft, the drug increases the concentration of this neurotransmitter.[1]

-

Enhanced Adrenergic Signaling: The elevated levels of norepinephrine lead to enhanced activation of adrenergic receptors, which are involved in regulating appetite and satiety.[1]

Research suggests it may also promote the release of serotonin and/or norepinephrine, further influencing satiety and energy expenditure.[1][5] Its affinity for dopamine transporters is moderate, and it is relatively low for serotonin transporters, which contributes to its distinct pharmacological profile compared to other stimulants.[1]

Experimental Protocols

Protocol: Synthesis via Reductive Amination

This protocol is a generalized representation based on the described synthetic pathway.[1] Researchers should optimize conditions based on laboratory-specific equipment and safety protocols.

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen), dissolve 2-chlorophenylacetone (1 equivalent) in a suitable solvent such as methanol.

-

Amine Addition: Add methylamine (e.g., as a solution in methanol, ~1.5 equivalents) to the flask. Stir the mixture at room temperature for 30 minutes to allow for imine formation.

-

Reduction: Cool the reaction mixture in an ice bath. Cautiously add a reducing agent, such as sodium cyanoborohydride (NaBH₃CN, ~1.2 equivalents), in small portions.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

-

Workup: Quench the reaction by slowly adding dilute HCl. Remove the methanol under reduced pressure. Basify the aqueous residue with a NaOH solution to a pH > 10 and extract the Clortermine free base with an organic solvent (e.g., diethyl ether or dichloromethane) three times.

-

Drying and Salt Formation: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Dissolve the resulting oil in a minimal amount of a suitable solvent (e.g., isopropanol) and add a stoichiometric amount of concentrated HCl.

-

Purification: Cool the solution to induce crystallization of this compound. Collect the solid product by vacuum filtration, wash with a cold solvent, and dry under vacuum.

Protocol: Purity Analysis by HPLC

-

System: An HPLC system equipped with a UV detector and a C18 reverse-phase column.

-

Mobile Phase: A gradient of Solvent A (e.g., 0.1% formic acid in water) and Solvent B (e.g., 0.1% formic acid in acetonitrile).

-

Sample Preparation: Prepare a stock solution of this compound in the mobile phase at a concentration of approximately 1 mg/mL. Prepare a series of dilutions for the calibration curve.

-

Injection: Inject 10 µL of the sample onto the column.

-

Detection: Monitor the elution profile at a suitable wavelength (e.g., 220 nm).

-

Analysis: The purity is determined by the area percentage of the principal peak relative to the total area of all peaks.

Protocol: Receptor Binding Assay (General)

-

Preparation: Obtain cell membrane preparations expressing the human norepinephrine transporter (NET), dopamine transporter (DAT), and serotonin transporter (SERT).

-

Radioligand: Select a suitable radioligand for each transporter (e.g., [³H]nisoxetine for NET).

-

Assay: In a 96-well plate, incubate the membrane preparation with the radioligand and varying concentrations of this compound in a suitable assay buffer.

-

Incubation: Incubate at a controlled temperature for a specific duration to allow binding to reach equilibrium.

-

Separation: Terminate the reaction by rapid filtration through a glass fiber filter to separate bound from free radioligand.

-

Detection: Quantify the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC₅₀ value). Calculate the binding affinity (Ki) using the Cheng-Prusoff equation.

Conclusion

This guide provides a foundational understanding of the synthesis and characterization of this compound. The outlined synthetic pathway via reductive amination is a standard and effective method for its preparation. Comprehensive characterization using modern analytical techniques is crucial for confirming the identity, purity, and quality of the final active pharmaceutical ingredient. Furthermore, elucidation of its primary mechanism of action through norepinephrine transporter inhibition helps to rationalize its pharmacological effects as an appetite suppressant and differentiate it from other sympathomimetic agents. The provided protocols serve as a starting point for researchers engaged in the synthesis, development, and analysis of this compound.

References

In Vitro Activity of Clortermine Hydrochloride: A Review of Available Scientific Literature

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide addresses the current understanding of the in vitro activity of Clortermine hydrochloride. Following a comprehensive review of publicly available scientific literature, it is important to note a significant lack of data pertaining to a broad range of in vitro activities for this compound. The available information is primarily focused on its pharmacological classification and its presumed mechanism of action as an anorectic agent.

Summary of Known Pharmacological Action

This compound, marketed under the brand name Voranil, is classified as a sympathomimetic amine belonging to the amphetamine class. Its primary and clinically documented use is as a short-term adjunct in the management of exogenous obesity.

The mechanism of action for Clortermine's appetite-suppressing (anorectic) effect is not fully elucidated but is believed to be similar to other drugs in its class. It is suggested that Clortermine may act as a releasing agent for key neurotransmitters in the central nervous system, specifically serotonin and/or norepinephrine. By increasing the extracellular levels of these monoamines, it is thought to enhance satiety and reduce appetite. It is important to distinguish this from a mechanism that acts directly on dopamine, as some related compounds do; evidence for Clortermine suggests a more selective action on serotonin and norepinephrine pathways.

Due to the absence of specific in vitro studies in the public domain, quantitative data such as binding affinities (Kᵢ), inhibition constants (IC₅₀), or efficacy in various cellular assays (e.g., antimicrobial, cytotoxic) are not available.

Quantitative Data

A thorough search of scientific databases has not yielded any quantitative data on the in vitro activity of this compound. Therefore, no data tables for parameters such as IC₅₀ or Minimum Inhibitory Concentration (MIC) can be presented.

Experimental Protocols

Detailed experimental protocols for the in vitro assessment of this compound's activity are not available in the reviewed literature.

Visualizations

While specific signaling pathways activated by this compound have not been detailed in research, a logical diagram of its proposed mechanism of action as a monoamine releasing agent is provided below.

Caption: Proposed mechanism of Clortermine as a monoamine releasing agent.

Conclusion

The current body of scientific literature on this compound is narrowly focused on its clinical application as an appetite suppressant. There is a notable absence of published in vitro research exploring other potential biological activities, such as antimicrobial or anticancer effects. Consequently, for researchers, scientists, and drug development professionals, this compound represents a compound with a poorly characterized in vitro profile beyond its presumed effects on monoamine transporters. Further research would be necessary to elucidate any broader cellular activities.

Clortermine Hydrochloride: An In-depth Technical Guide on its Presumed Receptor Binding Profile and Mechanism of Action

A Whitepaper for Researchers, Scientists, and Drug Development Professionals

Disclaimer: Despite a comprehensive search of scientific literature and databases, specific quantitative receptor binding data, such as Ki or IC50 values, for clortermine hydrochloride are not publicly available at this time. This document, therefore, presents an in-depth guide based on the compound's structural similarity to other phenethylamine derivatives, its known classification as an anorectic agent, and the generally accepted mechanisms for this class of compounds. The experimental protocols described herein represent the standard methodologies that would be employed to definitively determine the receptor binding profile of this compound.

Chapter 1: Overview of this compound

This compound is a sympathomimetic amine belonging to the amphetamine and phenethylamine classes. Chemically, it is the ortho-chloro isomer of chlorphentermine and is structurally related to phentermine. It has been used as a short-term adjunct in the management of obesity as an appetite suppressant. Its pharmacological effects are presumed to stem from its influence on central nervous system pathways that regulate appetite.

Chapter 2: Inferred Receptor Binding Profile and Mechanism of Action

Based on its chemical structure and the known pharmacology of related compounds like phentermine, this compound is likely to act as a monoamine releasing agent. This mechanism involves the compound being a substrate for monoamine transporters, leading to the non-vesicular release of neurotransmitters such as norepinephrine (NE), dopamine (DA), and to a lesser extent, serotonin (5-HT). This action increases the concentration of these neurotransmitters in the synaptic cleft, leading to enhanced signaling.

While quantitative data is unavailable, a qualitative summary of the presumed interactions can be presented as follows:

| Target | Interaction Type | Presumed Affinity | Effect |

| Norepinephrine Transporter (NET) | Substrate/Releaser | High | Inhibition of NE reuptake and induction of NE efflux. |

| Dopamine Transporter (DAT) | Substrate/Releaser | Moderate to High | Inhibition of DA reuptake and induction of DA efflux. |

| Serotonin Transporter (SERT) | Substrate/Releaser | Low to Moderate | Inhibition of 5-HT reuptake and induction of 5-HT efflux. |

| Adrenergic Receptors (α and β) | Agonist (indirect) | - | Downstream effects of increased synaptic norepinephrine. |

| Dopaminergic Receptors (D1, D2, etc.) | Agonist (indirect) | - | Downstream effects of increased synaptic dopamine. |

| Serotonergic Receptors (5-HT1A, 5-HT2A/2C, etc.) | Agonist (indirect) | - | Downstream effects of increased synaptic serotonin. |

Chapter 3: Signaling Pathways of a Monoamine Releasing Agent

The primary mechanism of a monoamine releasing agent like clortermine is to reverse the normal function of monoamine transporters. Instead of clearing neurotransmitters from the synapse, the transporter, in the presence of the releasing agent, moves neurotransmitters from the presynaptic neuron into the synaptic cleft.

Chapter 4: Experimental Protocols for Determining Receptor Binding and Function

To definitively characterize the receptor binding profile and functional activity of this compound, a series of in vitro pharmacological assays would be necessary. The following are detailed protocols for two key types of experiments.

Radioligand Binding Assays

Radioligand binding assays are the gold standard for determining the affinity of a compound for a specific receptor or transporter.

Objective: To determine the binding affinity (Ki) of this compound for monoamine transporters (NET, DAT, SERT) and various receptor subtypes.

Materials:

-

Cell membranes or tissue homogenates expressing the target transporter/receptor.

-

A radiolabeled ligand with known high affinity for the target (e.g., [3H]Nisoxetine for NET, [3H]WIN 35,428 for DAT, [3H]Citalopram for SERT).

-

Unlabeled this compound at a range of concentrations.

-

Assay buffer (e.g., Tris-HCl with appropriate ions).

-

Filtration apparatus (e.g., Brandel cell harvester).

-

Glass fiber filters.

-

Scintillation counter and scintillation fluid.

Methodology:

-

Preparation: Thaw frozen cell membranes/tissue homogenates on ice. Dilute to the appropriate concentration in ice-cold assay buffer.

-

Incubation: In a 96-well plate, add in the following order:

-

Assay buffer.

-

A fixed concentration of the radioligand.

-

Varying concentrations of unlabeled this compound (for competition binding) or a saturating concentration of a known displacer (for non-specific binding).

-

The prepared cell membranes/tissue homogenate to initiate the binding reaction.

-

-

Equilibrium: Incubate the plate at a specific temperature (e.g., room temperature or 4°C) for a predetermined time to allow the binding to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the bound radioligand (on the filter) from the unbound radioligand (in the filtrate).

-

Washing: Wash the filters rapidly with ice-cold assay buffer to remove any remaining unbound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration.

-

Fit the data to a one-site competition curve to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific radioligand binding).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Neurotransmitter Release Assays

These functional assays measure the ability of a compound to induce the release of neurotransmitters from neuronal preparations.

Objective: To determine the potency (EC50) and efficacy of this compound to induce the release of norepinephrine, dopamine, and serotonin.

Materials:

-

Synaptosomes (isolated nerve terminals) or cultured neurons.

-

Radiolabeled neurotransmitters (e.g., [3H]NE, [3H]DA, [3H]5-HT).

-

This compound at a range of concentrations.

-

Physiological buffer (e.g., Krebs-Ringer-HEPES buffer).

-

Filtration apparatus or a system for collecting superfusate.

-

Scintillation counter and scintillation fluid.

Methodology:

-

Loading: Incubate the synaptosomes or cultured neurons with a radiolabeled neurotransmitter. The neurotransmitter will be taken up into the cells via its respective transporter.

-

Washing: Wash the cells with buffer to remove any extracellular radiolabeled neurotransmitter.

-

Baseline Release: Place the loaded cells in a superfusion system and collect fractions of the superfusate over time to establish a stable baseline of spontaneous neurotransmitter release.

-

Stimulation: Introduce this compound at various concentrations into the superfusion buffer.

-

Fraction Collection: Continue to collect fractions of the superfusate during and after the application of this compound.

-

Quantification: Measure the radioactivity in each collected fraction using a scintillation counter to determine the amount of neurotransmitter released.

-

Data Analysis:

-

Calculate the amount of neurotransmitter release above baseline for each concentration of this compound.

-

Plot the stimulated release against the logarithm of the this compound concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the EC50 value (the concentration of this compound that produces 50% of the maximal release) and the Emax (the maximum release effect).

-

Conclusion

While direct quantitative data on the receptor binding profile of this compound is currently lacking in the public domain, its structural analogy to well-characterized monoamine releasing agents provides a strong basis for its presumed mechanism of action. It is highly probable that clortermine exerts its anorectic effects through the release of norepinephrine and dopamine in the central nervous system. The detailed experimental protocols provided in this guide outline the necessary steps to definitively characterize its in vitro pharmacology. Such studies would be invaluable for a more complete understanding of its therapeutic effects and potential off-target activities, and would be a critical component of any future drug development efforts involving this compound. Further research is strongly encouraged to fill the existing gaps in our knowledge of this compound's molecular interactions.

Metabolic Pathways of Clortermine Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the metabolic pathways of Clortermine hydrochloride, an anorectic drug. The information presented herein is intended for researchers, scientists, and professionals involved in drug development and metabolic studies. This document details the absorption, distribution, metabolism, and excretion (ADME) of this compound, supported by available quantitative data, experimental methodologies, and visual representations of its metabolic transformations.

Introduction

This compound, chemically known as 1-(o-chlorophenyl)-2-methyl-2-propylamine hydrochloride, is a sympathomimetic amine belonging to the amphetamine class.[1][2][3] It has been used as an appetite suppressant in the management of obesity.[3] Understanding the metabolic fate of this compound is crucial for comprehending its pharmacokinetic profile, efficacy, and potential for drug-drug interactions. This guide synthesizes the current knowledge on its biotransformation.

Pharmacokinetics and ADME Profile

The pharmacokinetic profile of this compound is characterized by its absorption, distribution, metabolism, and excretion.

Absorption and Distribution: While specific details on absorption are not extensively documented in the provided search results, it is administered orally.[4] Following administration, it is distributed throughout the body.

Metabolism: The metabolism of this compound is a complex process primarily occurring in the liver and involving several enzymatic pathways. The major routes of metabolism include deamination, N-oxidation, and hydroxylation, mediated by cytochrome P450 enzymes.[5][6][7]

Excretion: A portion of the administered dose, ranging from 5 to 30%, is excreted unchanged in the urine.[5] The rate of urinary excretion is influenced by urinary pH, with acidification of the urine leading to an increase in the excretion of the unchanged drug.[8][9] Metabolites are primarily excreted as glucuronide or glycine conjugates.[5] The biological half-life of this compound has been reported to be between 9 and 24 hours,[5] with another source suggesting a longer half-life of 40 hours to 5 days.[4]

Metabolic Pathways

The biotransformation of this compound proceeds through several key pathways, resulting in a variety of metabolites.

Major Metabolic Pathway: Deamination

The primary metabolic pathway for this compound involves deamination, a reaction catalyzed by the cytochrome P450 enzyme system.[5] This process leads to the formation of a para-hydroxy compound and phenylacetone. Subsequently, phenylacetone is oxidized to chloro-benzoic acid, which is then conjugated with glucuronic acid or glycine (forming a hippuric acid conjugate) before excretion.[5]

N-Oxidation Pathway

N-oxidation represents another significant route in the metabolism of this compound.[8][9] This pathway leads to the formation of several nitrogenated metabolites, including N-hydroxychlorphentermine, α,α-dimethyl-α-nitroso-β-(4-chlorophenyl)ethane, and α,α-dimethyl-α-nitro-β-(4-chlorophenyl)ethane.[8][9][10] The extent of N-oxidation is dependent on urinary pH.[8][9]

Minor Metabolic Pathways: Hydroxylation and Oxidation

In addition to the major pathways, this compound can undergo hydroxylation to produce an active metabolite, O-hydroxynorephedrine.[5] This metabolite is suggested to act as a false neurotransmitter, potentially contributing to the pharmacological effects of the parent drug.[5] A smaller fraction of Clortermine is also converted to chloronorephedrine through oxidation.[5]

Summary of Metabolites

The metabolic processes of this compound result in the formation of several key metabolites. These are summarized in the table below.

| Metabolite | Pathway | Enzyme System | Further Metabolism/Excretion | Reference |

| para-Hydroxy Compound | Deamination | Cytochrome P450 | - | [5] |

| Phenylacetone | Deamination | Cytochrome P450 | Oxidized to chloro-benzoic acid | [5] |

| Chloro-benzoic Acid | Oxidation | - | Conjugated with glucuronic acid or glycine | [5] |

| N-hydroxychlorphentermine | N-Oxidation | - | - | [8][9][10] |

| α,α-dimethyl-α-nitroso-β-(4-chlorophenyl)ethane | N-Oxidation | - | - | [8][9] |

| α,α-dimethyl-α-nitro-β-(4-chlorophenyl)ethane | N-Oxidation | - | - | [8][9] |

| O-hydroxynorephedrine | Hydroxylation | - | Active metabolite | [5] |

| Chloronorephedrine | Oxidation | - | - | [5] |

Experimental Protocols

Detailed experimental protocols for the metabolic analysis of this compound are not extensively available in recent literature. However, earlier studies have described methods for the determination of Clortermine and its metabolites.

Gas-Liquid Chromatography for Metabolite Determination in Urine

A gas-liquid chromatography (GLC) procedure was developed for the quantification of Clortermine, N-hydroxychlorphentermine, and α,α-dimethyl-α-nitro-β-(4-chlorophenyl)ethane in urine.[8][9] While the specific, detailed parameters of the protocol are not fully outlined in the available abstracts, the general workflow can be inferred.

Methodological Steps (General):

-

Sample Collection: Collection of urine samples from subjects administered this compound.

-

Extraction: Extraction of the drug and its metabolites from the urine matrix, likely using a suitable organic solvent.

-

Derivatization: Chemical modification of the analytes to improve their volatility and thermal stability for GLC analysis. The use of trifluoroacetic acid has been mentioned in the context of related compounds.[8]

-

GLC Analysis: Separation of the derivatized compounds using a gas chromatograph equipped with an appropriate column and detector.

-

Quantification: Determination of the concentration of each metabolite by comparing peak areas to those of known standards.

Species-Specific Metabolism

It is important to note that the metabolism of Clortermine can vary between species. For instance, in rats, Clortermine is reportedly excreted largely unchanged, whereas in mice, it is metabolized into an unidentified conjugate that is neither a glucuronide nor an N-acetyl derivative.[11] These differences highlight the importance of considering the animal model when extrapolating metabolic data to humans.

Conclusion

The metabolism of this compound is a multifaceted process involving deamination, N-oxidation, and hydroxylation, primarily mediated by the cytochrome P450 enzyme system. These pathways lead to the formation of a range of metabolites, some of which may be pharmacologically active. While the major metabolic routes have been identified, further research is needed to fully characterize the specific enzymes involved and to obtain a more detailed quantitative understanding of the metabolic profile. The development of modern analytical methods would be beneficial for more precise quantification and identification of metabolites in future studies. This guide provides a foundational understanding for professionals engaged in the study of this and related compounds.

References

- 1. Clortermine [chemeurope.com]

- 2. Clortermine - Wikipedia [en.wikipedia.org]

- 3. Buy this compound | 10389-72-7 [smolecule.com]

- 4. Chlorphentermine - Wikipedia [en.wikipedia.org]

- 5. Clortermine | C10H14ClN | CID 25223 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. longdom.org [longdom.org]

- 7. taylorandfrancis.com [taylorandfrancis.com]

- 8. The metabolism, distribution and elimination of chlorphentermine in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The metabolism, distribution and elimination of chlorphentermine in man - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Metabolism of chlorphentermine and phentermine in man to yield hydroxylamino, C-nitroso- and nitro-compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Chlorphentermine | C10H14ClN | CID 10007 - PubChem [pubchem.ncbi.nlm.nih.gov]

Navigating the In Vivo Landscape of Clortermine Hydrochloride: A Technical Guide to Acute and Chronic Effects

Disclaimer: Direct in vivo research on Clortermine hydrochloride is limited. This guide synthesizes available data on its close structural and functional analogs, primarily Chlorphentermine and Phentermine, to project the potential acute and chronic in vivo effects of this compound. All data and protocols should be interpreted as predictive and for research planning purposes.

Executive Summary

Clortermine, an anorectic agent of the amphetamine class, is structurally related to Chlorphentermine and Phentermine.[1][2] While in vivo data for this compound is scarce, the extensive research on its analogs provides a framework for anticipating its pharmacological and toxicological profile. This technical guide offers a comprehensive overview of the likely acute and chronic in vivo effects of this compound, with a focus on its presumed mechanism as a serotonin and norepinephrine releasing agent.[3] We present extrapolated quantitative data, detailed experimental protocols for future in vivo studies, and signaling pathway diagrams to support researchers, scientists, and drug development professionals in designing and interpreting preclinical studies of this compound.

Core Concepts: Structural and Mechanistic Analogs

Clortermine is the 2-chloro analogue of Phentermine and a positional isomer of Chlorphentermine (4-chloro analogue).[3] This structural similarity suggests a comparable mechanism of action centered on modulating monoamine neurotransmitter release. Unlike Phentermine, which primarily acts as a norepinephrine-dopamine releasing agent (NDRA), Chlorphentermine is a selective serotonin releasing agent (SSRA).[3] It is hypothesized that Clortermine may act as a serotonin and/or norepinephrine releasing agent. This distinction is critical for predicting its efficacy and potential side-effect profile, particularly concerning cardiovascular and pulmonary systems.

Projected In Vivo Effects: Acute vs. Chronic Exposure

Based on data from its analogs, the in vivo effects of this compound are expected to differ significantly between acute and chronic administration.

Acute Effects (Single or Short-Term Dosing)

Acute administration of amphetamine-like anorectics typically results in a rapid onset of appetite suppression and potential central nervous system stimulation.

-

Appetite Suppression: A significant reduction in food intake is the primary acute pharmacological effect. Studies on d-amphetamine in Zucker rats showed significant suppression of food intake within the first two hours of administration at doses of 0.5 and 1.0 mg/kg.[4]

-

Cardiovascular Effects: Acute cardiovascular effects may include modest increases in heart rate and blood pressure.[5] However, some studies on Phentermine have shown minimal impact on these parameters in the short term.[6]

-

Locomotor Activity: Depending on the specific balance of serotonin and norepinephrine release, acute effects on locomotor activity can vary.

Chronic Effects (Repeated or Long-Term Dosing)

Chronic exposure to this compound may lead to sustained weight loss, but also carries the risk of tolerance and more severe adverse effects.

-

Sustained Weight Loss: Long-term administration is expected to lead to a sustained reduction in body weight. However, tolerance to the anorectic effect may develop over time.[7]

-

Cardiovascular and Pulmonary Risks: A significant concern with chronic use of serotonergic agents is the potential for pulmonary hypertension and valvular heart disease.[2][8] While there is no evidence that Phentermine monotherapy causes valvulopathy, its combination with serotonergic drugs like fenfluramine was linked to these adverse events.[9] Given the potential serotonergic activity of Clortermine, this remains a critical area for investigation. Long-term studies with Phentermine have shown that weight loss can lead to a net decrease in blood pressure.[10]

-

Neurochemical Adaptations: Chronic administration may lead to adaptive changes in the serotonin and norepinephrine systems.

Quantitative Data from Analog Studies

The following tables summarize quantitative data from in vivo studies on Phentermine, which can serve as a benchmark for designing studies with this compound.

Table 1: Effects of Phentermine on Body Weight and Food Intake in Mice

| Parameter | Treatment Group | Duration | Result | Source |

| Body Weight | Phentermine (0.3 mg/kg/day, oral) | 4 weeks | Significant decrease compared to baseline | [11][12][13] |

| Food Intake | Phentermine (0.3 mg/kg/day, oral) | 4 weeks | Significant decrease compared to baseline | [11][12][13] |

| Epididymal Fat Pad Weight | Phentermine (0.3 mg/kg/day, oral) | 4 weeks | Significant decrease compared to baseline | [11][12] |

| Body Weight Change | Phentermine-HCl (37.5 mg/day, oral) | 12 weeks | -6.7 ± 2.5 kg | [14] |

| Waist Circumference Change | Phentermine-HCl (37.5 mg/day, oral) | 12 weeks | -6.2 ± 3.5 cm | [14] |

Table 2: Cardiovascular Effects of Long-Term Phentermine Use in Humans

| Parameter | Study Population | Duration | Result | Source |

| Heart Rate | Obese patients | 24 months | Slight, non-significant increase (<0.6 bpm) | [10] |

| Systolic Blood Pressure | Obese patients | 24 months | Net-lowering effect with weight loss | [10] |

| Cardiovascular Events/Death | Obese patients | 3 years | No observed increase in risk | [10] |

Experimental Protocols

The following are detailed, representative protocols for conducting acute and chronic in vivo studies to assess the effects of this compound.

Protocol for Acute In Vivo Study

-

Objective: To determine the acute effects of this compound on food intake, water intake, locomotor activity, and core body temperature.

-

Animal Model: Male Sprague-Dawley rats (250-300g).

-

Housing: Single-housed in metabolic cages with ad libitum access to food and water.

-

Drug Administration: this compound dissolved in sterile saline, administered via oral gavage (p.o.) or intraperitoneal injection (i.p.). A vehicle control group (saline) and a positive control group (e.g., d-amphetamine, 1 mg/kg) should be included.

-

Dose-Response: A dose-response study should be conducted with at least three doses of this compound (e.g., 1, 5, and 10 mg/kg).

-

Measurements:

-

Food and Water Intake: Measured at 1, 2, 4, 8, and 24 hours post-administration.

-

Locomotor Activity: Monitored using an open-field arena with automated tracking software for 2 hours post-administration.

-

Core Body Temperature: Measured using a rectal probe at baseline and at 1, 2, and 4 hours post-administration.

-

-

Data Analysis: Two-way ANOVA with post-hoc tests to compare treatment groups over time.

Protocol for Chronic In Vivo Study

-

Objective: To evaluate the chronic effects of this compound on body weight, body composition, cardiovascular parameters, and potential for toxicity.

-

Animal Model: Male Sprague-Dawley rats (250-300g).

-

Drug Administration: Daily administration of this compound (e.g., 5 mg/kg/day, p.o.) or vehicle for 12 weeks.

-

Measurements:

-

Body Weight and Food Intake: Measured daily.

-

Body Composition: Assessed by DEXA scan at baseline and at weeks 4, 8, and 12.

-

Cardiovascular Monitoring: Blood pressure and heart rate measured weekly via tail-cuff plethysmography. At the end of the study, a subset of animals should undergo terminal cardiac electrophysiology.

-

Clinical Chemistry and Hematology: Blood samples collected at baseline and at weeks 4, 8, and 12 for analysis of liver enzymes, kidney function markers, and complete blood count.

-

Histopathology: At the end of the study, major organs (heart, lungs, liver, kidneys, brain) should be collected for histopathological examination.

-

-

Data Analysis: Repeated measures ANOVA to assess changes over time between treatment groups.

Visualization of Pathways and Workflows

Signaling Pathways

Caption: Proposed mechanism of this compound as a serotonin and norepinephrine releasing agent.

Experimental Workflows

Caption: Workflow diagrams for proposed acute and chronic in vivo studies of this compound.

Conclusion and Future Directions

While a definitive in vivo profile of this compound requires direct experimental evidence, the data from its analogs, Chlorphentermine and Phentermine, provide a strong foundation for targeted research. The acute effects are likely to be dominated by appetite suppression, while chronic administration necessitates a thorough evaluation of cardiovascular and pulmonary safety, given its potential action on the serotonin system. The experimental protocols and conceptual frameworks presented in this guide are intended to facilitate the design of robust in vivo studies to elucidate the precise therapeutic window and potential liabilities of this compound. Future research should prioritize direct comparative studies of Clortermine with its analogs to confirm its specific mechanism of action and long-term safety profile.

References

- 1. Clortermine | C10H14ClN | CID 25223 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Chlorphentermine | C10H14ClN | CID 10007 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Chlorphentermine - Wikipedia [en.wikipedia.org]

- 4. Enhanced amphetamine anorexia, but not drinking suppression in obese Zucker rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. droracle.ai [droracle.ai]

- 6. researchgate.net [researchgate.net]

- 7. Tolerance to amphetamine anorexia: role of learning versus body weight settling point - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Can phentermine cause heart failure? Risks, long-term effects and more [medicalnewstoday.com]

- 9. Cardiovascular effects of phentermine and topiramate: a new drug combination for the treatment of obesity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. scottsdaleweightloss.com [scottsdaleweightloss.com]

- 11. japer.in [japer.in]

- 12. researchgate.net [researchgate.net]

- 13. japer.in [japer.in]

- 14. Effects on Weight Reduction and Safety of Short-Term Phentermine Administration in Korean Obese People - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Properties of Ortho-chloro Isomer of Chlorphentermine Hydrochloride (Clortermine Hydrochloride)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Clortermine hydrochloride, the ortho-chloro isomer of chlorphentermine hydrochloride, is a sympathomimetic amine belonging to the phenethylamine class. It has been primarily investigated for its anorectic properties as an appetite suppressant. This technical guide provides a comprehensive overview of the available scientific information regarding the physicochemical properties, pharmacology, and toxicology of this compound. Detailed experimental protocols and visual representations of its mechanism of action and experimental workflows are included to support further research and development.

Physicochemical Properties

This compound is a white crystalline solid. Key physicochemical properties are summarized in the table below.

| Property | Value | Reference |

| IUPAC Name | 1-(2-chlorophenyl)-2-methylpropan-2-amine;hydrochloride | [1] |

| Synonyms | Voranil, o-Chloro-α,α-dimethylphenethylamine hydrochloride | [1] |

| CAS Number | 10389-72-7 | [1] |

| Molecular Formula | C₁₀H₁₅Cl₂N | [1] |

| Molecular Weight | 220.14 g/mol | [1] |

| Melting Point | 245-246 °C | [2] |

| Boiling Point | Not available | |

| Solubility | Soluble in water | [3] |

Pharmacological Profile

The primary pharmacological effect of this compound is appetite suppression, which is believed to be mediated through its action on central nervous system pathways regulating hunger and satiety.[3]

Mechanism of Action

This compound is thought to exert its anorectic effect by modulating the levels of norepinephrine and serotonin in the brain.[3] It is believed to act as a releasing agent for these neurotransmitters, leading to increased synaptic concentrations and subsequent activation of post-synaptic receptors involved in appetite control. Unlike other amphetamine derivatives, it is suggested to have a lower potential for abuse.[3]

Receptor and Transporter Interactions

While specific binding affinity data for this compound is limited in the public domain, its mechanism of action suggests interaction with the norepinephrine transporter (NET) and the serotonin transporter (SERT).

| Target | Interaction | Quantitative Data | Reference |

| Norepinephrine Transporter (NET) | Releaser/Reuptake Inhibitor | Ki or IC50 not explicitly reported | [3] |

| Serotonin Transporter (SERT) | Releaser/Reuptake Inhibitor | Ki or IC50 not explicitly reported | [3] |

Toxicological Profile

| Test | Species | Route | Value | Reference |

| Acute Toxicity (LD50) | Rat | Oral | 151 mg/kg (for Phentermine HCl) | [4] |

| Mouse | Oral | 124 mg/kg (for Phentermine HCl) | [4] | |

| Genotoxicity | Not available for Clortermine HCl. Studies on the related compound chlorpheniramine at high concentrations showed some evidence of genotoxicity in human peripheral blood lymphocytes.[5] | |||

| Chronic Toxicity | Not available for Clortermine HCl. Long-term use of the related compound phentermine has been studied, with considerations for cardiovascular effects.[6][7] | |||

| Carcinogenicity | Not available for Clortermine HCl. Carcinogenicity studies for the related compound phentermine have not been conducted.[4] |

Experimental Protocols

Synthesis of 1-(2-chlorophenyl)-2-methylpropan-2-amine hydrochloride (this compound)

This protocol describes a potential synthetic route based on general chemical principles and analogous reactions.

Step 1: Synthesis of 2-chloro-N,alpha-dimethylphenethylamine from 2-chlorobenzaldehyde

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-chlorobenzaldehyde (1 equivalent) in a suitable solvent such as methanol.

-

Addition of Reagents: Add nitroethane (1.1 equivalents) and a catalytic amount of a base like n-butylamine.

-

Reaction: Stir the mixture at room temperature for 24 hours.

-

Reduction: Cool the reaction mixture in an ice bath and add a reducing agent, such as lithium aluminum hydride (LiAlH₄), portion-wise.

-

Work-up: After the addition is complete, allow the mixture to stir at room temperature for another 4 hours. Quench the reaction by the slow addition of water, followed by a 15% sodium hydroxide solution.

-

Extraction: Filter the resulting mixture and extract the filtrate with diethyl ether.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 2-chloro-N,alpha-dimethylphenethylamine.

Step 2: Formation of the Hydrochloride Salt

-

Dissolution: Dissolve the crude 2-chloro-N,alpha-dimethylphenethylamine in a minimal amount of a suitable solvent like diethyl ether or isopropanol.

-

Acidification: Bubble dry hydrogen chloride gas through the solution, or add a solution of hydrochloric acid in isopropanol dropwise until precipitation is complete.

-

Isolation: Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to yield 1-(2-chlorophenyl)-2-methylpropan-2-amine hydrochloride.

Norepinephrine Transporter (NET) Binding Assay

This protocol outlines a general procedure for a competitive radioligand binding assay to determine the affinity of a test compound for the norepinephrine transporter.

-

Preparation of Membranes: Prepare cell membranes from a cell line stably expressing the human norepinephrine transporter (e.g., HEK293-hNET cells).

-

Assay Buffer: Prepare an appropriate assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).

-

Reaction Mixture: In a 96-well plate, combine:

-

Cell membranes (typically 10-20 µg of protein per well).

-

A fixed concentration of a suitable radioligand for NET (e.g., [³H]-Nisoxetine).

-

Varying concentrations of the test compound (this compound) or a known NET inhibitor (e.g., desipramine) for the standard curve.

-

-

Incubation: Incubate the plate at room temperature for a defined period (e.g., 60-120 minutes) to reach equilibrium.

-

Termination and Filtration: Terminate the binding reaction by rapid filtration through a glass fiber filter plate (e.g., Whatman GF/B) using a cell harvester. Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.

-

Scintillation Counting: After drying the filter plate, add scintillation cocktail to each well and count the radioactivity using a liquid scintillation counter.

-

Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) by non-linear regression analysis of the competition curve. Calculate the Ki value using the Cheng-Prusoff equation.

Serotonin Transporter (SERT) Uptake Assay

This protocol describes a general method to measure the inhibition of serotonin uptake by a test compound in cells expressing the serotonin transporter.

-

Cell Culture: Culture a suitable cell line stably expressing the human serotonin transporter (e.g., HEK293-hSERT cells) in appropriate media. Seed the cells into a 96-well plate and allow them to adhere overnight.

-

Assay Buffer: Prepare a Krebs-Ringer-HEPES buffer (KRH) or similar physiological buffer.

-

Pre-incubation: Wash the cells with assay buffer and then pre-incubate them with varying concentrations of the test compound (this compound) or a known SERT inhibitor (e.g., fluoxetine) for a short period (e.g., 10-20 minutes) at 37°C.

-

Uptake Initiation: Initiate serotonin uptake by adding a fixed concentration of [³H]-Serotonin to each well.

-

Incubation: Incubate the plate at 37°C for a short, defined time (e.g., 5-15 minutes) during which uptake is linear.

-

Termination and Lysis: Terminate the uptake by rapidly washing the cells with ice-cold assay buffer. Lyse the cells with a suitable lysis buffer (e.g., 0.1 M NaOH or a mild detergent).

-

Scintillation Counting: Transfer the cell lysates to a scintillation vial or a compatible microplate, add scintillation cocktail, and measure the radioactivity.

-

Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific serotonin uptake (IC50) by non-linear regression analysis of the dose-response curve.

Analytical Method for Quantification in Biological Samples

A general approach for the analysis of this compound in biological samples such as plasma or urine would typically involve liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Sample Preparation:

-

Protein Precipitation: For plasma samples, precipitate proteins by adding a solvent like acetonitrile or methanol, followed by centrifugation.

-

Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE): For more complex matrices or to achieve lower detection limits, use LLE with a suitable organic solvent or SPE with an appropriate cartridge to isolate the analyte from interfering substances.

-

-

Chromatographic Separation:

-

Column: Use a reverse-phase C18 column.

-

Mobile Phase: A gradient elution with a mixture of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile or methanol with 0.1% formic acid).

-

-

Mass Spectrometric Detection:

-

Ionization: Use electrospray ionization (ESI) in the positive ion mode.

-

Detection: Employ multiple reaction monitoring (MRM) for high selectivity and sensitivity. Monitor specific precursor-to-product ion transitions for clortermine and an appropriate internal standard.

-

-

Quantification: Create a calibration curve using standards of known concentrations of this compound in the same biological matrix. Quantify the analyte in the samples by comparing its peak area ratio to the internal standard against the calibration curve.

Visualizations

Caption: Proposed Mechanism of Action of this compound.

Caption: Experimental Workflow for this compound.

References

- 1. This compound | C10H15Cl2N | CID 66361 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Clortermine | 10389-72-7 [amp.chemicalbook.com]

- 3. Buy this compound | 10389-72-7 [smolecule.com]

- 4. accessdata.fda.gov [accessdata.fda.gov]

- 5. Study of Chlorpheniramine-induced Genotoxicity in Human Peripheral Blood Lymphocytes - Pharmaceutical and Biomedical Research [pbr.mazums.ac.ir]

- 6. sochob.cl [sochob.cl]

- 7. Safety and effectiveness of longer-term phentermine use: clinical outcomes from an electronic health record cohort [healthpartners.com]

Clortermine Hydrochloride: A Technical Guide on DEA Schedule and Abuse Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of clortermine hydrochloride, focusing on its classification as a controlled substance by the Drug Enforcement Administration (DEA) and its potential for abuse. This compound, a sympathomimetic amine with anorectic effects, is regulated as a Schedule III controlled substance in the United States. This guide synthesizes available preclinical and regulatory data to offer a comprehensive understanding of its pharmacological profile, abuse liability, and the experimental methodologies used in its evaluation. Quantitative data are presented in tabular format for clarity, and key experimental workflows and signaling pathways are visualized using Graphviz diagrams.

Introduction

This compound, chemically known as (o-chloro-α,α-dimethylphenethylamine hydrochloride), is a phenethylamine derivative that has been used as a short-term adjunct in weight management programs.[1] Due to its structural and pharmacological similarities to other central nervous system (CNS) stimulants, its potential for abuse has been a subject of regulatory scrutiny. This document aims to provide a detailed technical overview for researchers and professionals in the field of drug development and evaluation.

DEA Scheduling and Regulatory Status

The U.S. Drug Enforcement Administration (DEA) classifies controlled substances into one of five schedules based on their accepted medical use, abuse potential, and likelihood of causing dependence.[2]

Table 1: DEA Scheduling Information for this compound

| Substance Name | DEA Schedule | Date of Scheduling | DEA Controlled Substances Code |

| This compound | Schedule III | June 15, 1973 | 1647 |

Substances in Schedule III are defined as having a potential for abuse less than the drugs in Schedules I and II, an accepted medical use in treatment in the United States, and abuse may lead to moderate or low physical dependence or high psychological dependence.[3] The placement of clortermine in Schedule III reflects the DEA's assessment of these factors.

Abuse Potential

The abuse potential of a substance is a critical factor in its scheduling and clinical use. It is evaluated through a combination of preclinical studies, clinical trials, and post-marketing surveillance. For clortermine, the primary evidence for its abuse potential comes from preclinical animal studies.

Preclinical Assessment of Abuse Liability

Animal behavioral models are fundamental in predicting the abuse potential of new chemical entities. The two most common paradigms are self-administration and drug discrimination studies.

Intravenous self-administration studies in animals, particularly non-human primates, are considered the gold standard for assessing the reinforcing effects of a drug, which is a key indicator of its abuse liability. A seminal study by Griffiths, Brady, and Snell (1978) evaluated the reinforcing properties of several phenylethylamines, including clortermine, in baboons.

Table 2: Summary of Self-Administration Data for Clortermine and Comparator Drugs in Baboons

| Drug | Peak Mean Injections per Day | Dose Range Tested (mg/kg/injection) | Relative Potency to d-Amphetamine |

| d-Amphetamine | 8.0 | 0.01 - 0.1 | 1 |

| Clortermine | ~4.0 | 0.1 - 1.6 | ~1/20 to 1/30 |

| Cocaine | 8.0 | 0.01 - 0.4 | - |

| Diethylpropion | ~7.0 | 0.1 - 1.6 | ~1/10 |

| Chlorphentermine | ~4.0 | 0.1 - 1.6 | ~1/20 to 1/30 |

| Fenfluramine | No self-administration | 0.01 - 0.4 | Not reinforcing |